2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one
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Overview
Description
2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s structure suggests that it could be relatively stable and readily prepared , which could potentially impact its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that bromophenyl compounds can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biochemical context in which it is present.
Cellular Effects
Similar bromophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromophenyl compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to exhibit threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Bromophenyl compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one typically involves multiple steps, starting with the preparation of the indole core. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide ions, amines)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: Known for its potent activity against HIV-1.
Uniqueness
2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one stands out due to its unique structure, which combines multiple functional groups and aromatic rings
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-5-yl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24BrNO/c30-24-12-9-21(10-13-24)27-18-26-28(16-23(17-29(26)32)19-5-2-1-3-6-19)31(27)25-14-11-20-7-4-8-22(20)15-25/h1-3,5-6,9-15,18,23H,4,7-8,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISZFGGBGLDCRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C4=C(C=C3C5=CC=C(C=C5)Br)C(=O)CC(C4)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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